

# In-Depth Technical Guide: Physicochemical Properties of MHC00188

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## Compound of Interest

Compound Name: MHC00188

Cat. No.: B12364662

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## Abstract

**MHC00188** is a novel small molecule identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a half-maximal inhibitory concentration (IC<sub>50</sub>) in the low micromolar range, **MHC00188** presents a promising scaffold for the development of therapeutics targeting pathologies associated with aberrant ATX activity, including fibrosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the known physicochemical properties of **MHC00188**, detailed experimental methodologies for its identification and characterization, and a visualization of its relevant biological pathway and discovery workflow.

## Physicochemical Properties

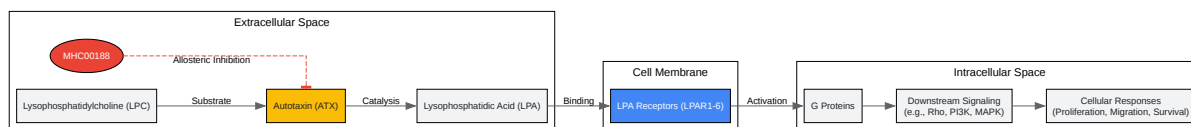
A summary of the key physicochemical properties of **MHC00188** is presented in Table 1. These data have been compiled from available chemical supplier information and the primary scientific literature.

Table 1: Physicochemical Properties of **MHC00188**

Property	Value	Source
IUPAC Name	Not available in public domain	-
Molecular Formula	C22H26N6OS	MedchemExpress, BioCat GmbH[1][2]
Molecular Weight	422.55 g/mol	MedchemExpress, BioCat GmbH[1][2]
CAS Number	1380881-85-5	MedchemExpress, BioCat GmbH[1][2]
Canonical SMILES	Not available in public domain	-
Appearance	Solid powder (presumed)	General knowledge
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-
Biological Activity	Allosteric inhibitor of Autotaxin (ATX)	MedchemExpress[2]
IC50	2.53 $\mu$ M	MedchemExpress[2]

## Biological Context: The Autotaxin Signaling Pathway

Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in extracellular signaling by converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[3][4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[3][4] Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, making ATX a compelling target for therapeutic intervention.[3][4][5]



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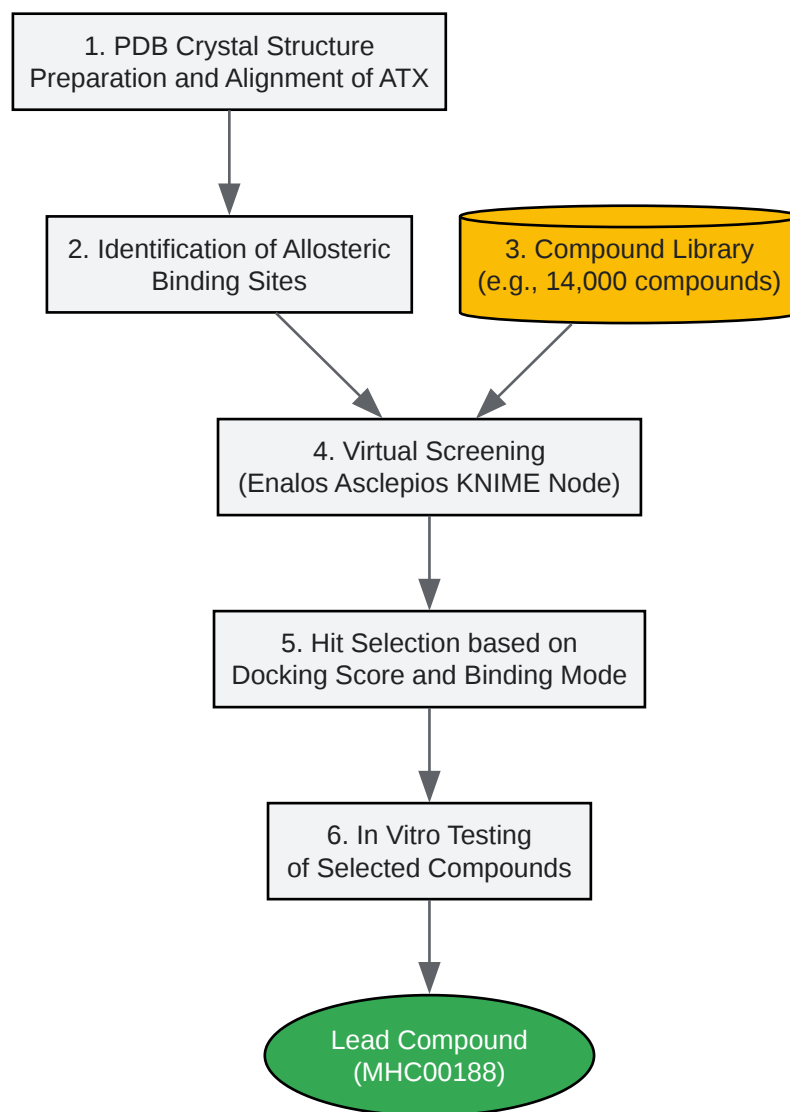
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of **MHC00188**.

## Experimental Protocols

The identification of **MHC00188** was achieved through a combination of in silico virtual screening and subsequent in vitro validation. While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines the likely methodologies based on the abstract of the pivotal study by Stylianaki et al. and common practices in the field.

## Virtual Screening for Allosteric ATX Inhibitors

The discovery of **MHC00188** was initiated with a virtual screening campaign aimed at identifying compounds that bind to allosteric sites of the ATX enzyme. The general workflow for such a process is depicted below and is based on the use of the Enalos Asclepios KNIME nodes as mentioned in the literature.<sup>[6][7]</sup>



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